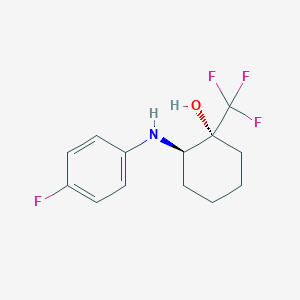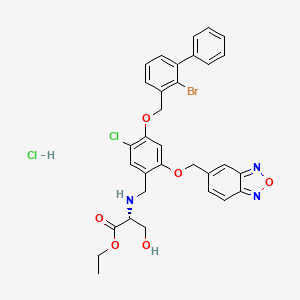![molecular formula C38H39F3N2O6 B11934509 (1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)
(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,14S)-20,21,25-三甲氧基-15,30-二甲基-9-(三氟甲氧基)-7,23-二氧杂-15,30-二氮杂七环[22.6.2.23,6.18,12.114,18.027,31.022,33]三十六碳-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-十二烯是一种具有独特七环结构的复杂有机化合物。该化合物以其复杂的分子结构而闻名,包括多个甲氧基、一个三氟甲氧基和一个二氮杂七环骨架。由于其潜在的生物活性及其复杂的合成,它在有机化学和药理学领域引起了极大的兴趣。
准备方法
合成路线和反应条件
(1R,14S)-20,21,25-三甲氧基-15,30-二甲基-9-(三氟甲氧基)-7,23-二氧杂-15,30-二氮杂七环[22.6.2.23,6.18,12.114,18.027,31.022,33]三十六碳-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-十二烯的合成涉及多个步骤,包括七环核的形成和官能团的引入。反应条件通常需要使用强酸或强碱、高温和特定催化剂来促进所需结构的形成。工业生产方法可能涉及优化这些条件,以实现更高的收率和纯度。
化学反应分析
反应类型
该化合物可以进行各种化学反应,包括:
氧化: 甲氧基可以被氧化形成相应的醛或羧酸。
还原: 三氟甲氧基可以被还原成三氟甲基。
取代: 甲氧基可以被其他官能团取代,例如卤素或胺。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 在酸性或碱性条件下使用卤素 (Cl2, Br2) 或胺 (NH3) 等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,甲氧基的氧化可以生成醛或羧酸,而取代反应可以将新的官能团引入分子中。
科学研究应用
化学
在化学领域,该化合物被用作研究复杂分子结构和反应机理的模型。其独特的结构使其成为理论和计算研究的宝贵对象。
生物学
在生物学领域,该化合物的潜在生物活性引起了人们的兴趣。它可能表现出酶抑制、受体结合或抗菌活性等性质,使其成为药物发现和开发的候选药物。
医学
在医学领域,该化合物的潜在治疗效果正在被探索。它可能在治疗癌症、感染或神经系统疾病等疾病方面有应用。
工业
在工业领域,该化合物可用作合成其他复杂分子的前体。其独特的结构和官能团使其成为创造新材料和化学品的宝贵原料。
作用机制
(1R,14S)-20,21,25-三甲氧基-15,30-二甲基-9-(三氟甲氧基)-7,23-二氧杂-15,30-二氮杂七环[22.6.2.23,6.18,12.114,18.027,31.022,33]三十六碳-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-十二烯发挥作用的机制涉及与特定分子靶标的相互作用。这些靶标可能包括参与生物途径的酶、受体或其他蛋白质。该化合物的官能团和七环结构使其能够与这些靶标结合,调节其活性并导致各种生物效应。
与相似化合物的比较
相似化合物
- (14S)-9,20,25-三甲氧基-15,15,30-三甲基-7,23-二氧杂-30-氮杂-15-氮鎓七环[22.6.2.23,6.18,12.114,18.027,31.022,33]三十六碳-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-十二烯-21-醇
- 2-N-甲基方金精
独特性
与类似化合物相比,(1R,14S)-20,21,25-三甲氧基-15,30-二甲基-9-(三氟甲氧基)-7,23-二氧杂-15,30-二氮杂七环[22.6.2.23,6.18,12.114,18.027,31.022,33]三十六碳-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-十二烯以其三氟甲氧基和七环结构的特定排列而脱颖而出。这些特征使其具有独特的化学和生物特性,使其成为研究和工业应用的宝贵化合物。
相似化合物的比较
Similar Compounds
- (14S)-9,20,25-trimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol
- 2-N-Methylfangchinoline
Uniqueness
Compared to similar compounds, (1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene stands out due to its trifluoromethoxy group and the specific arrangement of its heptacyclic structure. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C38H39F3N2O6 |
|---|---|
分子量 |
676.7 g/mol |
IUPAC 名称 |
(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C38H39F3N2O6/c1-42-14-12-24-19-31(44-3)33-21-27(24)28(42)16-22-6-9-26(10-7-22)47-32-18-23(8-11-30(32)49-38(39,40)41)17-29-35-25(13-15-43(29)2)20-34(45-4)36(46-5)37(35)48-33/h6-11,18-21,28-29H,12-17H2,1-5H3/t28-,29+/m1/s1 |
InChI 键 |
GXYCRLYOVMMTJP-WDYNHAJCSA-N |
手性 SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(F)(F)F)OC |
规范 SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(F)(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11934433.png)
![4-fluoro-2-[(3R,4R)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one](/img/structure/B11934435.png)
![[(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate](/img/structure/B11934440.png)


![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)



![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)

![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)
